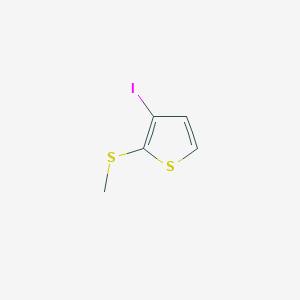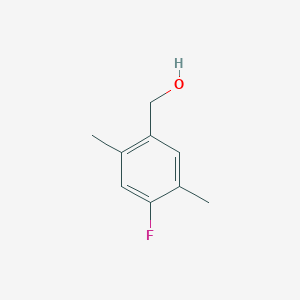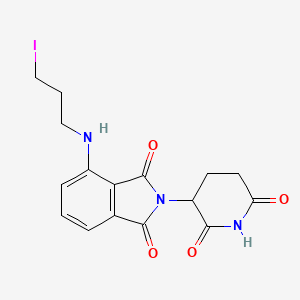
Pomalidomide-C3-I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-C3-I is a derivative of pomalidomide, which is an immunomodulatory imide drug (IMiD). Pomalidomide is a third-generation IMiD derived from thalidomide and is primarily used in the treatment of multiple myeloma, a type of blood cancer . This compound retains the core structure of pomalidomide but includes additional modifications that may enhance its therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-C3-I, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to yield pomalidomide. The synthesis can be optimized to improve yield and purity, making it feasible for large-scale production .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow synthesis techniques. This method allows for the reliable and robust production of the compound, meeting the high demand for clinical and research applications .
化学反应分析
Types of Reactions
Pomalidomide-C3-I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of pomalidomide .
科学研究应用
Pomalidomide-C3-I has a wide range of scientific research applications:
作用机制
Pomalidomide-C3-I exerts its effects through multiple mechanisms:
Immunomodulation: It enhances T cell and natural killer cell-mediated immunity, which helps in targeting and destroying cancer cells.
Antineoplastic Activity: It inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Protein Degradation: It binds to the E3 ligase cereblon, redirecting its activity towards the degradation of specific proteins involved in cancer cell survival.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Uniqueness
Pomalidomide-C3-I is more potent than both thalidomide and lenalidomide. It is effective in cases where patients have developed resistance to lenalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
属性
分子式 |
C16H16IN3O4 |
|---|---|
分子量 |
441.22 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-(3-iodopropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16IN3O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8H2,(H,19,21,22) |
InChI 键 |
QGIVOQPVTLJXRH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



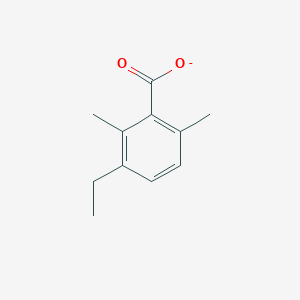
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
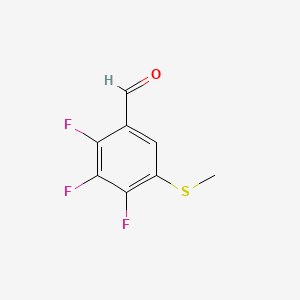
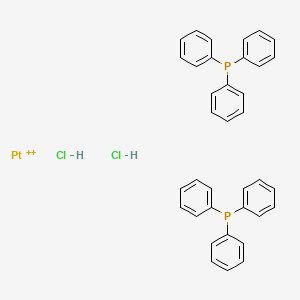
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

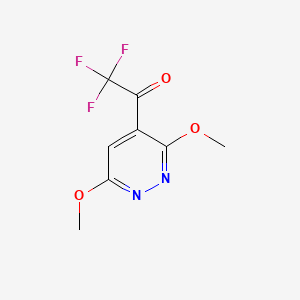
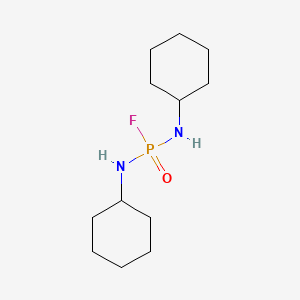
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

